2-FLUORO-5-(4-FLUORO-3-METHYLPHENYL)BENZOIC ACID
Overview
Description
The compound “4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid” is a type of biphenyl derivative. Biphenyls are aromatic compounds that consist of two phenyl rings connected by a single bond. In this case, the biphenyl structure is substituted with two fluorine atoms at the 4,4’ positions, a methyl group at the 3’ position, and a carboxylic acid group at the 3 position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine and methyl groups, and the formation of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the biphenyl core, the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the polar carboxylic acid group. These features could influence the compound’s reactivity and physical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and influence its reactivity. The carboxylic acid group could contribute to the compound’s solubility in polar solvents .Scientific Research Applications
Environmental Degradation and Fate
- Microbial Degradation of Polyfluoroalkyl Chemicals: This review highlights the environmental biodegradability of polyfluoroalkyl chemicals, including pathways to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through microbial degradation. Understanding these pathways is crucial for evaluating the environmental fate of these substances (Liu & Avendaño, 2013).
Biochemical and Analytical Applications
- Fluorescent Chemosensors Based on Diformylphenol: This research explores the use of diformylphenol derivatives, similar in structural complexity to the target compound, in developing chemosensors for detecting metal ions and various analytes. Such applications underscore the potential of fluorinated biphenyl compounds in analytical chemistry (Roy, 2021).
Solvent and Extraction Technologies
- Solvent Developments for Carboxylic Acids: This review delves into advancements in solvent systems for the extraction of carboxylic acids from aqueous streams, which could be relevant for the purification or separation processes involving similar fluorinated carboxylic acids (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids:
- Understanding Biocatalyst Inhibition: This study reviews how carboxylic acids, including structurally related compounds, inhibit microbial biocatalysts, which is significant for biotechnological applications and the development of microbial resistance strategies (Jarboe, Royce, & Liu, 2013).
Organic Synthesis:
- Practical Synthesis of Fluorinated Biphenyls: A method for synthesizing 2-Fluoro-4-bromobiphenyl, which shares structural features with the compound of interest, illustrates the utility of fluorinated biphenyls in organic synthesis and pharmaceutical development (Qiu et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(7-10)14(17)18/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBBLLCQZCJYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681168 | |
Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179676-15-3 | |
Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.